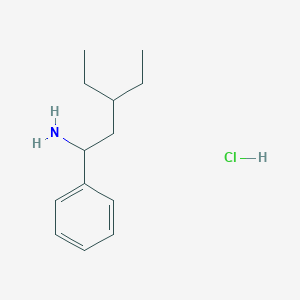

3-Ethyl-1-phenylpentan-1-amine hydrochloride

Description

3-Ethyl-1-phenylpentan-1-amine hydrochloride is a secondary amine hydrochloride salt featuring a pentanamine backbone substituted with a phenyl group at position 1 and an ethyl group at position 3. Its molecular formula is C₁₃H₂₀ClN, with a molecular weight of ~225.75 g/mol.

Properties

IUPAC Name |

3-ethyl-1-phenylpentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N.ClH/c1-3-11(4-2)10-13(14)12-8-6-5-7-9-12;/h5-9,11,13H,3-4,10,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDJRPUSDGFLLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CC(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies for Primary Amines Analogous to 3-Ethyl-1-phenylpentan-1-amine Hydrochloride

The preparation of primary amines such as this compound typically involves catalytic hydrogenation of corresponding ketones or imines, reductive amination, or multi-step synthesis involving halogenation, amination, and reduction steps. The hydrochloride salt is generally obtained by treatment of the free amine with methanolic hydrogen chloride.

Catalytic Hydrogenation of Carbonyl Precursors

One efficient method involves the catalytic hydrogenation of the corresponding carbonyl compound (e.g., 3-ethyl-1-phenylpentan-1-one) in the presence of ammonia or amines under hydrogen pressure. This method uses a catalyst system such as Ni(BF4)2·6H2O combined with a phosphine ligand in trifluoroethanol solvent under controlled temperature and pressure conditions.

- Procedure Overview:

- Combine the carbonyl substrate with Ni catalyst and phosphine ligand in degassed trifluoroethanol.

- Stir under argon to form a catalyst complex.

- Transfer to an autoclave, flush with hydrogen and ammonia gases.

- Pressurize to 40 bar hydrogen and 5-7 bar ammonia.

- Heat to 100–130 °C for several hours.

- After reaction, cool and release gases.

- Filter and wash the product.

- Convert the free amine to hydrochloride salt by adding methanolic HCl and stirring at room temperature for 4–5 hours.

This method yields the primary amine hydrochloride with high selectivity and purity, confirmed by NMR and GC-MS analyses.

Reductive Amination via Ketimine or Oxime Intermediates

Another common synthetic route is the formation of ketimine or oxime intermediates from the corresponding ketones, followed by catalytic hydrogenation or chemical reduction to the primary amine.

- Key Steps:

- Formation of oxime by reaction of ketone with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate or sodium hydroxide) in organic solvents such as toluene or di-n-butyl ether at low temperature (0–15 °C).

- Isolation of the oxime by solvent extraction and drying.

- Catalytic hydrogenation of the oxime using nickel-aluminum catalysts or similar reducing agents under mild conditions to yield the amine.

- Conversion of the free amine to hydrochloride salt by treatment with ethanolic or methanolic HCl.

This method is well-documented for structurally related compounds and provides stereoselective access to optically active amines when chiral catalysts or auxiliaries are employed.

Multi-Step Synthesis Involving Alpha-Halogenation, Amination, and Catalytic Hydrogenation

A detailed synthetic approach involves:

- Alpha-halogenation of propiophenone derivatives to introduce a halogen at the alpha position.

- Subsequent nucleophilic substitution with ammonia or amines to form alpha-amino ketones.

- Catalytic hydrogenation to reduce ketones or imines to the corresponding primary amines.

This approach allows for stereospecific synthesis when combined with chiral precursors or auxiliaries, facilitating the preparation of optically active this compound.

Representative Experimental Data and Reaction Conditions

| Step | Reagents and Conditions | Notes |

|---|---|---|

| Oxime Formation | Ketone + Hydroxylamine HCl + NaOAc in toluene, 0–15 °C | Stir 1–2 hours; isolate oxime by extraction |

| Catalytic Hydrogenation | Ni-Al catalyst, H2 (1 atm), 5 hours, room temperature | Reduces oxime to amine |

| Direct Reductive Amination | Ketone + NH3 + Ni(BF4)2·6H2O + phosphine ligand, 40 bar H2, 5-7 bar NH3, 100–130 °C, 5 h | Produces primary amine directly |

| Conversion to Hydrochloride | Methanolic HCl (0.5 M), room temperature, 4–5 hours | Yields stable hydrochloride salt |

Summary of Advantages and Considerations

| Method | Advantages | Limitations/Considerations |

|---|---|---|

| Catalytic Hydrogenation | High selectivity, direct amination | Requires high-pressure equipment and catalyst handling |

| Oxime/Imine Reduction | Stereoselective potential, well-established | Multi-step, requires isolation of intermediates |

| Alpha-Halogenation + Amination | Allows stereospecific synthesis | Multiple steps, use of halogenated intermediates |

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-phenylpentan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

Chemical Properties and Structure

3-Ethyl-1-phenylpentan-1-amine hydrochloride has a molecular formula of and a molar mass of approximately 233.76 g/mol. The presence of an ethyl group at the third position of the pentan-1-amine backbone distinguishes it from structurally similar compounds, influencing its reactivity and properties.

Pharmaceutical Applications

1. Precursor in Drug Synthesis

The compound serves as an important precursor in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to participate in reactions that yield bioactive molecules, making it valuable for drug development.

2. Potential Therapeutic Uses

Research indicates that derivatives of amines like this compound may exhibit therapeutic effects in treating conditions such as depression and attention-deficit hyperactivity disorder (ADHD). The compound's ability to interact with neurotransmitter systems positions it as a candidate for further pharmacological studies.

Chemical Research Applications

1. Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex organic compounds. Its unique structure allows chemists to modify it through various reactions, including alkylation and acylation, facilitating the creation of new chemical entities.

2. Analytical Chemistry

The compound can be employed in analytical chemistry for developing methods to detect and quantify similar amines in biological samples. Its hydrochloride form enhances solubility, aiding in chromatographic techniques.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-phenylpentan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Molecular and Structural Differences

The table below highlights key structural and physicochemical distinctions between 3-ethyl-1-phenylpentan-1-amine hydrochloride and its analogs:

Key Findings

Substituent Effects

- Aromatic vs. Heteroaromatic Groups : Replacing phenyl (3-ethyl-1-phenylpentan-1-amine HCl) with thiophen-3-yl () introduces sulfur, which may alter electronic properties (e.g., dipole moments) and solubility. Thiophene’s lower aromaticity compared to phenyl could reduce π-π stacking interactions in biological systems .

- Chain Length and Branching : N-Ethyl-3-phenylpropan-1-amine HCl () has a shorter carbon chain, likely reducing lipophilicity and steric hindrance. This makes it a simpler analog, often used as an impurity reference in synthesis .

- Conversely, the chiral (R)-configuration in ’s compound may influence enantioselective binding .

Physicochemical Properties

- Molecular Weight : Analogs range from 199.72 g/mol (shorter-chain compounds) to 233.80 g/mol (thiophene derivative). The target compound (~225.75 g/mol) balances size and complexity.

- Storage Stability : Compounds like (R)-N-(1-phenylethyl)pentan-3-amine HCl and 1-(1-phenylcyclopentyl)ethan-1-amine HCl are stored at room temperature (RT), suggesting moderate stability under standard lab conditions .

Biological Activity

Overview

3-Ethyl-1-phenylpentan-1-amine hydrochloride, with the molecular formula CHClN, is a hydrochloride salt of an amine compound that has garnered attention in various scientific fields due to its unique chemical properties and potential biological activities. This compound is characterized by an ethyl group and a phenyl group attached to a pentan-1-amine backbone, which influences its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It acts as a ligand, binding to specific sites on proteins and modulating their activity, which can influence several biochemical pathways. This mechanism is crucial for its potential therapeutic applications in medicine, particularly in the context of drug development and disease treatment.

In Vitro Studies

Recent studies have highlighted the antiproliferative effects of related compounds in cancer cell lines, suggesting that similar mechanisms may be applicable to this compound. For instance, compounds structurally related to this amine have demonstrated significant inhibition of cell proliferation in MCF-7 breast cancer cells, indicating a potential for anticancer activity .

| Compound | IC50 (μM) | Cell Line | Reference |

|---|---|---|---|

| Compound A | 3.9 | MCF-7 | |

| Compound B | 5.2 | MCF-7 | |

| 3-Ethyl-1-phenylpentan-1-amine HCl | TBD | TBD | TBD |

Pharmacological Potential

The pharmacological profile of this compound suggests that it may possess stimulant properties similar to other compounds in its class. Its interaction with neurotransmitter systems could lead to effects such as increased alertness and energy levels, which are often associated with amine compounds .

Case Studies

Several case studies have explored the effects of amine compounds on biological systems:

- Stimulant Effects : Research has indicated that compounds similar to this compound can enhance dopamine release in the brain, leading to increased motivation and focus. This has implications for the treatment of attention deficit disorders.

- Anticancer Properties : In vitro studies have shown that related compounds exhibit significant cytotoxicity against various cancer cell lines, prompting further investigation into their mechanisms of action and potential clinical applications.

The synthesis of this compound typically involves the reaction of 3-ethyl-1-phenylpentan-1-amine with hydrochloric acid under controlled conditions to ensure high purity and yield. The structural configuration contributes to its unique reactivity profile, which is essential for its biological interactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Ethyl-1-phenylpentan-1-amine hydrochloride, and how do reaction parameters (e.g., solvent, temperature) influence yield?

- Methodology : Multi-step synthesis typically involves (i) reduction of ketones, (ii) etherification, (iii) amination, and (iv) acidification with HCl. For example, a 5-step chain reaction (reduction, etherification, amination, separation, HCl acidification) optimized for dapoxetine hydrochloride achieved high yields (82–85%) via controlled temperature and solvent selection (e.g., ethanol for amination) . Reaction conditions must be tightly monitored, as excess HCl during acidification can lead to byproducts .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR identify alkyl/aryl proton environments and carbon backbone integrity. For example, in memantine hydrochloride synthesis, NMR confirmed cyclopropane and amine group positions .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 381.4 g/mol for related compounds) .

- IR Spectroscopy : Amine (-NH) and hydrochloride (-Cl) functional groups are detected via characteristic absorption bands (e.g., 255 nm UV/Vis λmax in similar compounds) .

Advanced Research Questions

Q. How can researchers optimize reaction pathways to resolve low yields during the amination step?

- Methodology :

- Catalyst Screening : Use palladium or nickel catalysts for selective amination, as seen in cyclopropylamine derivatives .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency in amine synthesis .

- Kinetic Analysis : Monitor reaction progress via TLC or HPLC to identify bottlenecks. For instance, in memantine synthesis, adjusting temperature (160°C → 80°C) improved intermediate stability and yield .

Q. How should contradictions in spectral data (e.g., unexpected NMR peaks) be systematically addressed?

- Methodology :

- Isotopic Labeling : Use deuterated solvents to distinguish solvent artifacts from genuine signals.

- 2D NMR Techniques : COSY and HSQC clarify coupling patterns and carbon-proton correlations. For example, in thiamine hydrochloride studies, HSQC resolved overlapping cyclopropane signals .

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. What strategies mitigate discrepancies between theoretical and experimental yields in hydrochloride salt formation?

- Methodology :

- Stoichiometric Control : Ensure exact molar ratios of HCl to free amine to avoid excess acid, which can degrade the product .

- Crystallization Optimization : Use anti-solvents (e.g., ethyl acetate) to precipitate high-purity hydrochloride salts. For memantine hydrochloride, adjusting pH during crystallization improved recovery to >82% .

- Purity Assessment : Validate via HPLC (≥98% purity criteria, as in Cayman Chemical standards) .

Key Considerations

- Safety : Handle HCl and amines in fume hoods; use PPE (gloves, goggles) as per Cayman Chemical safety protocols .

- Scale-Up : Transition from batch to continuous flow reactors improves reproducibility in industrial settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.